molecular formula C22H43N5O12 B14798225 3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide

3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide

Cat. No.: B14798225
M. Wt: 569.6 g/mol
InChI Key: UDIIBEDMEYAVNG-XVBZVSJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of isepamicin involves several steps, starting with gentamicin B as the primary raw material . The process includes:

    Protection and Intermediate Formation: Gentamicin B reacts with trimethyl silicone ethoxy carbonyl chloride to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with N-phthalic anhydride-(S)-isoserine using N,N-dicyclohexylamine.

    Deprotection and Acidification: The final intermediate undergoes deprotection and acidification with sulfuric acid to yield crude isepamicin sulfate.

    Purification: The crude product is recrystallized using anhydrous alcohol to obtain high-purity isepamicin sulfate.

This method is advantageous due to its low cost, short synthesis period, and high product purity and yield, making it suitable for industrial production .

Chemical Reactions Analysis

Isepamicin undergoes various chemical reactions, including:

Properties

Molecular Formula

C22H43N5O12

Molecular Weight

569.6 g/mol

IUPAC Name

3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide

InChI

InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,20?,21?,22-/m0/s1

InChI Key

UDIIBEDMEYAVNG-XVBZVSJHSA-N

Isomeric SMILES

C[C@@]1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.